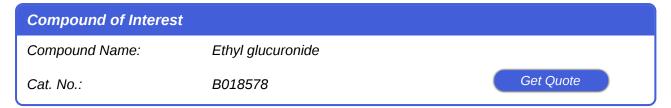


Strategies to reduce false-positive results in ethyl glucuronide urine screening

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Technical Support Center: Ethyl Glucuronide (EtG) Urine Screening

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize false-positive results in **ethyl glucuronide** (EtG) urine screening.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of false-positive EtG urine screening results?

A1: False-positive EtG results can arise from several sources unrelated to beverage alcohol consumption. The primary causes include:

- Incidental Exposure to Alcohol: Many consumer and commercial products contain ethanol, which can be absorbed into the body and lead to detectable EtG levels.[1][2][3][4] Examples include mouthwash, hand sanitizers, certain foods, and some medications.[1][2]
- Post-Collection Synthesis of EtG: Certain bacteria, such as E. coli, if present in the urine sample, can synthesize EtG in vitro if ethanol is also present.[5][6][7][8] This ethanol can be from the individual's consumption or from bacterial fermentation of glucose in the urine, particularly in individuals with diabetes.[9][5]

Troubleshooting & Optimization





 Cross-Reactivity in Immunoassays: Screening tests using immunoassays may show crossreactivity with structurally similar compounds, leading to a false positive. For example, propyl glucuronides formed from exposure to propanol-based hand sanitizers can cross-react with some EtG immunoassays.[10]

Q2: How can we prevent false-positive results due to incidental alcohol exposure?

A2: To minimize false positives from incidental exposure, it is crucial to:

- Advise subjects to avoid alcohol-containing products: Before testing, subjects should be instructed to avoid products like alcohol-based mouthwashes, hand sanitizers, and certain medications.[9]
- Use appropriate cutoff levels: Higher cutoff levels for EtG can help distinguish between
 incidental exposure and intentional alcohol consumption.[11][12] The Substance Abuse and
 Mental Health Services Administration (SAMHSA) has recommended a conservative cutoff to
 reduce the risk of detecting incidental exposure.[11][12]

Q3: What are the best practices for urine sample collection and storage to prevent false positives?

A3: Proper sample handling is critical to prevent both the degradation of EtG and its post-collection synthesis.[6][13]

- Refrigeration and Freezing: Urine samples should be refrigerated at 2-8°C or frozen (≤ -20°C) as soon as possible after collection.[5][14] Storing samples at room temperature can lead to significant variations in EtG concentrations, including increases if bacteria and ethanol are present.[15][16]
- Use of Preservatives: The use of certain preservatives, such as chlorhexidine or boric acid, can inhibit bacterial activity in urine samples.[17][18] Sodium fluoride (NaF) containers can also be used to prevent in vitro EtG formation.[5]
- Dried Urine Spots (DUS): Collecting urine on filter paper to create dried urine spots is an effective method to inhibit bacterial growth and stabilize EtG.[13]

Q4: What is the role of confirmatory testing in reducing false-positive EtG results?







A4: Confirmatory testing is essential for all presumptive positive screening results.

- Mass Spectrometry Methods: Highly specific methods like Liquid Chromatography-Tandem
 Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS)
 should be used to confirm the presence and concentration of EtG.[19][20][21][22] These
 methods are more accurate than immunoassays and are less prone to cross-reactivity.[23]
 [24]
- Concurrent Ethyl Sulfate (EtS) Analysis: EtS is another direct metabolite of ethanol that is not susceptible to the same bacterial degradation or synthesis issues as EtG.[6][7][25][26]
 Therefore, the concurrent measurement of EtS is highly recommended. A positive result for both EtG and EtS provides stronger evidence of recent alcohol consumption.[26]

Troubleshooting Guide



Issue	Potential Cause	Recommended Action
Presumptive positive EtG screen, but subject denies alcohol consumption.	1. Incidental exposure to alcohol-containing products (e.g., hand sanitizer, mouthwash).[1] 2. Cross-reactivity with other substances in an immunoassay screen.[10] 3. In vitro synthesis of EtG by bacteria in the urine sample.[6]	1. Review the subject's recent use of any alcohol-containing products. 2. Perform confirmatory testing using a highly specific method like LC-MS/MS.[19][21] 3. Analyze the sample for Ethyl Sulfate (EtS) as well; EtS is not prone to in vitro synthesis.[6][26]
EtG result is positive, but EtS is negative.	1. In vitro synthesis of EtG by bacteria in the urine sample after collection.[6][7] 2. False-positive EtG result from an immunoassay due to cross-reactivity.[10]	1. Review sample collection and storage procedures to ensure they inhibit bacterial activity. 2. Consider the result a potential false positive for alcohol consumption, especially if the EtG concentration is low. 3. Rely on the negative EtS result as a stronger indicator of abstinence.[26]
Inconsistent EtG results upon re-testing of the same sample.	1. Sample degradation if stored improperly (e.g., at room temperature).[15][16] 2. Bacterial degradation of EtG in a contaminated sample.[6][13]	1. Ensure urine samples are stored refrigerated or frozen immediately after collection.[5] [14] 2. Use preservatives or dried urine spot collection for samples where storage may be delayed.[13][17]

Quantitative Data Summary

Table 1: Interpretation of EtG Urine Concentrations and Recommended Cutoff Levels



EtG Concentration (ng/mL)	Interpretation	Sensitivity and Specificity Considerations
< 100	Generally considered negative for recent alcohol consumption.[11]	A 100 ng/mL cutoff is highly sensitive for detecting heavy drinking up to five days prior and any drinking in the last two days.[1][27]
100 - 500	"Very low" positive. May indicate light drinking in the past 12-36 hours or recent incidental exposure.[1][11]	A 200 ng/mL cutoff is recommended for a good balance between sensitivity and specificity for detecting alcohol use beyond 24 hours. [12]
500 - 1000	"Low" positive. May indicate recent light drinking (past 24 hours) or heavy drinking in the last 1-3 days.[1][11]	The 500 ng/mL cutoff recommended by SAMHSA is conservative and less likely to detect incidental exposure, but may miss light drinking.[11][12]
≥ 1000	"High" positive. Likely indicates heavy drinking on the same day or the day before.[11]	High concentrations are strongly indicative of significant alcohol consumption.

Experimental Protocols

Protocol 1: Urine Sample Collection and Handling for EtG and EtS Analysis

- Subject Preparation: Instruct the subject to avoid alcohol-containing products (mouthwash, hand sanitizers, etc.) for at least 24 hours prior to sample collection.
- Collection:
 - Collect a midstream urine sample of at least 20-30 mL in a sterile collection cup.[28]
 - For supervised collection, the supervisor must directly witness the passing of urine into the container.[28]



Initial Handling:

- Check the temperature of the sample immediately after collection to ensure it is within the expected physiological range.
- Divide the sample into two aliquots if possible (one for initial screening and one for confirmation).
- Preservation and Storage:
 - Option A (Refrigeration/Freezing): If analysis is to be performed within 48 hours, refrigerate the sample at 2-8°C.[14] For longer storage, freeze the sample at -20°C or below.[14]
 - Option B (Preservatives): If refrigeration is not immediately available, transfer the urine to a tube containing a preservative such as boric acid or chlorhexidine.[17]
 - Option C (Dried Urine Spots): Pipette a defined volume of urine onto a specialized filter paper card. Allow it to dry completely at room temperature, away from direct sunlight.
 Store the dried spot card in a sealed bag with a desiccant.[13]
- Transportation: Transport samples to the laboratory in a cooled container to maintain their integrity.

Protocol 2: Confirmatory Analysis of EtG and EtS by LC-MS/MS

This protocol provides a general workflow. Specific parameters must be optimized for the instrument used.

- Sample Preparation ("Dilute-and-Shoot"):
 - Thaw frozen urine samples and bring them to room temperature. Vortex to ensure homogeneity.
 - Centrifuge the samples to pellet any precipitates.
 - \circ In a clean vial, dilute an aliquot of the urine supernatant (e.g., 50 μL) with a larger volume (e.g., 950 μL) of a solution containing deuterated internal standards (EtG-d5 and EtS-d5)



in a suitable mobile phase (e.g., 0.1% formic acid in water).[29]

 Vortex the diluted sample and centrifuge again if necessary. Transfer the supernatant to an autosampler vial for injection.

LC-MS/MS Analysis:

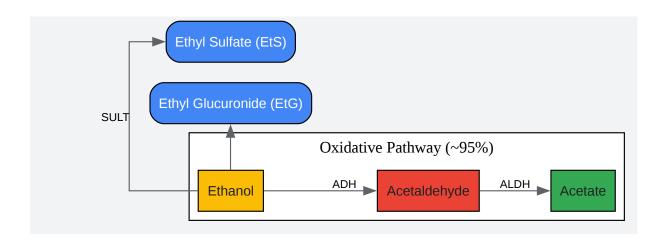
- Chromatography: Use a column designed for the retention of polar compounds, such as a
 Restek Raptor EtG/EtS column.[29][30] Employ a gradient elution with mobile phases
 typically consisting of an aqueous solution with an acid modifier (e.g., 0.1% formic acid in
 water) and an organic solvent (e.g., acetonitrile).
- Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
- Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for EtG, EtS, and their respective internal standards.[19][21] This ensures high specificity and accurate quantification.

Data Analysis:

- Quantify the concentration of EtG and EtS in the sample by comparing the peak area ratios of the analytes to their internal standards against a calibration curve prepared in a certified negative urine matrix.
- Results should be reported in ng/mL and compared against established cutoff levels.

Visualizations

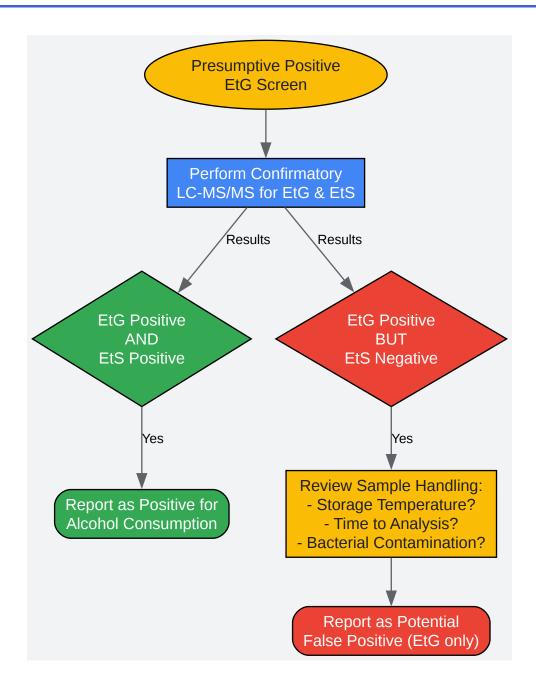




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Caption: Ethanol metabolism pathways leading to EtG and EtS.

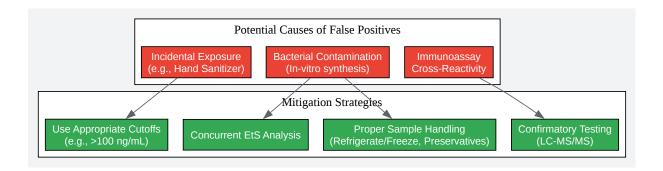




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Caption: Workflow for handling a presumptive positive EtG result.





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Caption: Causes of false positives and their mitigation strategies.

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